tert-Butyl 4-oxo-4H-chromene-2-carboxylate
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Overview
Description
tert-Butyl 4-oxo-4H-chromene-2-carboxylate is a chemical compound with the molecular formula C14H14O4. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of tert-Butyl 4-oxo-4H-chromene-2-carboxylate typically involves the reaction of 4-hydroxycoumarin with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into chroman derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-oxo-4H-chromene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of tert-Butyl 4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-oxo-4H-chromene-2-carboxylate include other chromene derivatives such as:
4-Hydroxycoumarin: Known for its anticoagulant properties.
Chromone: Used in the synthesis of flavonoids and other biologically active compounds.
Properties
Molecular Formula |
C14H14O4 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
tert-butyl 4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-14(2,3)18-13(16)12-8-10(15)9-6-4-5-7-11(9)17-12/h4-8H,1-3H3 |
InChI Key |
JPRZSKODELUQNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=O)C2=CC=CC=C2O1 |
Origin of Product |
United States |
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